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Compound of Interest |

N-(3,4-dichlorophenyl)-3-
Compound Name:
(methoxyimino)propanamide

CAS No.: 477851-71-1

Cat. No.: B2543674

Get Quote

Q: My newly synthesized methoxyimino-triazolinone analog shows excellent target binding in
silico, but zero herbicidal activity in greenhouse trials. What is the primary cause? A: The most
common culprit is stereochemical impurity or isomerization. The herbicidal and fungicidal
potency of methoxyimino analogs is strictly dependent on the (E)-configuration of the double
bond[1]. The (E)-isomer correctly orients the methoxy oxygen to participate in critical hydrogen
bonding within the active site of Protoporphyrinogen Oxidase (PPO) or the Qo site of the
Cytochrome bcl complex[2]. The (Z)-isomer introduces severe steric clashes with the binding
pocket residues. If your synthesis yielded a thermodynamic mixture, or if the compound
underwent photo-isomerization under greenhouse lights, efficacy will plummet. Always perform
chiral or silica-based HPLC separation and store the (E)-isomer in amber vials.

Q: How can | increase the potency of my methoxyimino analog without increasing the
application rate (g ai/ha)? A: You must optimize the N-4 substituent on the core scaffold to
enhance lipophilicity and target residence time. For instance, introducing a strobilurin-type
pharmacophore (like (E)-methyl 2-methoxyimino-2-o-tolylacetate) into the N-4 position of a
sulfentrazone scaffold has been shown to yield compounds (e.g., Y5060) that achieve
commercial-level weed control at low application rates (75-150 g ai/ha)[3]. Additionally,
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halogenating the phenyl ring (e.g., 2-fluoro-4-chloro-5-ethylsulfonamide) increases the
electron-withdrawing effect, tightening the binding affinity to the PPO enzyme][1].

Mechanistic Pathways & Workflows

To troubleshoot effectively, you must understand the exact cascade your herbicide triggers.
Methoxyimino analogs targeting PPO do not kill the plant directly by starvation; they turn the
plant's own chlorophyll biosynthesis pathway into a phototoxic bomb.
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Mechanism of Action: PPO inhibition leading to phototoxic lipid peroxidation.

Synthesize Methoxyimino Mixture
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Workflow for isolating and validating stereocisomers of methoxyimino analogs.

Quantitative Structure-Activity Relationship (SAR)
Data

When designing your next library of analogs, refer to this benchmark data. Notice how the
combination of the (E)-methoxyimino toxophore with specific lipophilic scaffolds drastically
alters the 1C50 and field potency.
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Note: The causality behind Analog 1's superiority over Analog 2 lies in the cyclic imide's ability

to mimic the transition state of protoporphyrinogen 1X more effectively than the flexible

phenylurea.

Self-Validating Experimental Protocols

To ensure trustworthiness in your internal data, you must utilize self-validating assay systems.

The following protocol includes built-in internal controls to verify enzyme integrity and rule out

false positives caused by compound aggregation.

Protocol: In Vitro Protoporphyrinogen Oxidase (PPO)

Inhibition Assay
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Purpose: To quantify the intrinsic binding affinity (IC50) of methoxyimino analogs to plant PPO.
Step 1: Enzyme Extraction & Preparation

o Extract intact chloroplasts from etiolated Arabidopsis thaliana leaves using a sucrose density
gradient (0.5 M sucrose, 50 mM HEPES, pH 7.5).

e Solubilize the membrane-bound PPO using 1% n-dodecyl-B-D-maltoside (DDM) to ensure
the active site remains accessible.

o Causality Check: PPO is membrane-bound; failing to use a mild detergent like DDM will
result in protein precipitation and artificially low enzyme activity.

Step 2: Substrate Preparation (Protoporphyrinogen 1X)

» Reduce commercial Protoporphyrin IX to Protoporphyrinogen IX using sodium amalgam
(Na/Hg) under strictly anaerobic conditions (nitrogen glove box).

» Validation Step: Measure the absorbance of the substrate at 400 nm. A lack of absorbance
confirms complete reduction (Protoporphyrin IX absorbs strongly at 400 nm, while the
reduced 'gen’ form does not).

Step 3: Assay Execution

e In a 96-well black microplate, combine 100 pL assay buffer (100 mM Tris-HCI, pH 7.2, 5 mM
DTT), 10 pL solubilized PPO, and 5 pL of the methoxyimino analog dissolved in DMSO
(dose-response concentrations ranging from 0.1 nM to 10 pM).

e Controls:
o Positive Control: Acifluorfen (known PPO inhibitor) to validate enzyme sensitivity.

o Negative Control: 5% DMSO (vehicle) to establish maximum baseline velocity (

« Initiate the reaction by adding 10 pL of the freshly prepared Protoporphyrinogen IX substrate.
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Step 4: Fluorometric Detection & Analysis

Continuously monitor the reaction using a fluorescence microplate reader (Excitation: 410
nm, Emission: 633 nm) for 30 minutes at 25°C. You are measuring the enzymatic oxidation
of the substrate back into fluorescent Protoporphyrin IX.

Calculate the IC50 by plotting the fractional velocity (

) against the log concentration of your methoxyimino analog using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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